N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)acetamide
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Overview
Description
N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)acetamide is a compound that belongs to the class of phthalazine derivatives Phthalazines are bicyclic N-heterocycles known for their significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)acetamide typically involves the reaction of 4-(4-methylphenyl)phthalazin-1-ol with 4-aminophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production with minimal waste and high product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can produce a variety of substituted phthalazine compounds.
Scientific Research Applications
N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other phthalazine derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and antiproliferative properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may act as an inhibitor of certain kinases or receptors, thereby modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Azelastin: An antihistamine with a phthalazine core.
Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor.
Hydralazine: An antihypertensive agent.
Uniqueness
N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)acetamide is unique due to its specific structural features and the presence of both phthalazine and acetamide moieties
Properties
Molecular Formula |
C23H19N3O2 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[4-[4-(4-methylphenyl)phthalazin-1-yl]oxyphenyl]acetamide |
InChI |
InChI=1S/C23H19N3O2/c1-15-7-9-17(10-8-15)22-20-5-3-4-6-21(20)23(26-25-22)28-19-13-11-18(12-14-19)24-16(2)27/h3-14H,1-2H3,(H,24,27) |
InChI Key |
XFEXQZSAZPHGCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)NC(=O)C |
Origin of Product |
United States |
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